molecular formula C2H2ClN5 B2374349 6-chloro-1,2,4,5-tetrazin-3-amine CAS No. 254879-87-3

6-chloro-1,2,4,5-tetrazin-3-amine

Cat. No.: B2374349
CAS No.: 254879-87-3
M. Wt: 131.52
InChI Key: ZPTORXXRWBRLQR-UHFFFAOYSA-N
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Description

6-Chloro-1,2,4,5-tetrazin-3-amine is a heterocyclic compound with the molecular formula C2H2ClN5. It is a derivative of tetrazine, characterized by the presence of a chlorine atom at the 6th position and an amine group at the 3rd position.

Mechanism of Action

Target of Action

It’s known that 1,2,4,5-tetrazines can generally interact with strained alkenes . The reactivity of a 1,2,4,5-tetrazine can be tuned by changing its electronic properties by varying the substituents in the 3-and/or 6-position .

Mode of Action

The mode of action of 3-Amino-6-chloro-1,2,4,5-tetrazine involves a ‘kinetic turn-on’ upon conjugation . This is based on the significant increase in reactivity following N-acylation predicted by quantum chemical calculations . The compound’s interaction with its targets results in a remarkable increase in reactivity upon acylation .

Biochemical Pathways

It’s known that tetrazine ligations have been applied in numerous applications in biomedical research, including bioconjugation, molecular imaging of proteins, surface antigens, small molecules/modified drugs, lipids, or glycans, cell modification with nanomaterials for clinical diagnostics, the development of smart fluorogenic probes, bioorthogonal approaches to the identification of drug targets in living cells, and healthcare materials .

Pharmacokinetics

The compound has a predicted boiling point of 3890±250 °C and a predicted density of 1717±006 g/cm3 .

Result of Action

It’s known that the compound exhibits high reactivity, high selectivity, biocompatibility, and metabolic stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-6-chloro-1,2,4,5-tetrazine. For instance, the compound’s reactivity can be tuned by changing its electronic properties by varying the substituents in the 3-and/or 6-position . Additionally, the compound’s decomposition rate is sensitive to pressure and is in direct proportion to atmospheric pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1,2,4,5-tetrazin-3-amine typically involves the reaction of 3-amino-1,2,4,5-tetrazine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .

Properties

IUPAC Name

6-chloro-1,2,4,5-tetrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN5/c3-1-5-7-2(4)8-6-1/h(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTORXXRWBRLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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